molecular formula C9H17NO B8671737 4-[(dimethylamino)methyl]cyclohexan-1-one

4-[(dimethylamino)methyl]cyclohexan-1-one

Cat. No. B8671737
M. Wt: 155.24 g/mol
InChI Key: CXDCQPPTWNFDAP-UHFFFAOYSA-N
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Patent
US07589113B2

Procedure details

The crude product of the corresponding [(1,4-dioxaspiro[4.5]dec-8-yl)-methyl]-dimethylamine (88 mmol) was dissolved in water (40 ml), combined with conc. hydrochloric acid (59 ml) and stirred for 20 h at RT. The reaction mixture was extracted with diethyl ether (2×100 ml), the aqueous phase was alkalized with 5N NaOH with ice cooling, extracted with dichloromethane (3×100 ml), dried and evaporated. The products were obtained as white solids or oils.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[(1,4-dioxaspiro[4.5]dec-8-yl)-methyl]-dimethylamine
Quantity
88 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][CH:8]([CH2:11][N:12]([CH3:14])[CH3:13])[CH2:7][CH2:6]2)[O:4]CC1.Cl>O>[CH3:14][N:12]([CH2:11][CH:8]1[CH2:9][CH2:10][C:5](=[O:4])[CH2:6][CH2:7]1)[CH3:13]

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
[(1,4-dioxaspiro[4.5]dec-8-yl)-methyl]-dimethylamine
Quantity
88 mmol
Type
reactant
Smiles
O1CCOC12CCC(CC2)CN(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
59 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether (2×100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The products were obtained as white solids or oils

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
CN(C)CC1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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